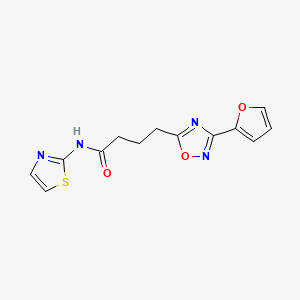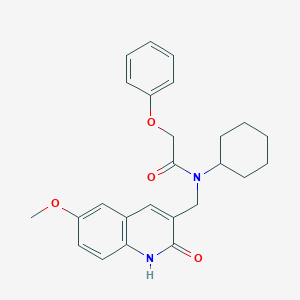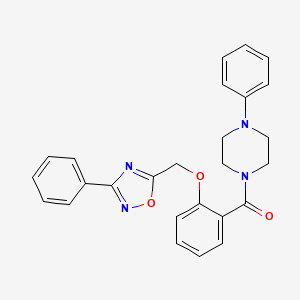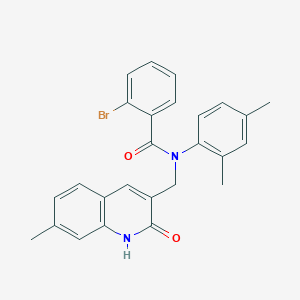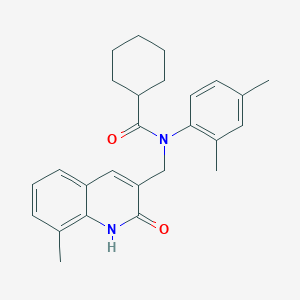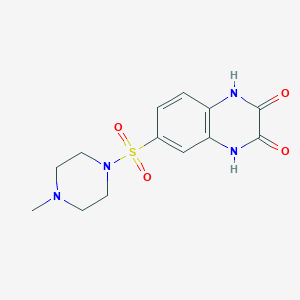
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
作用机制
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can modulate the release of various neurotransmitters, including glutamate and dopamine, and reduce the excitability of neurons.
Biochemical and Physiological Effects:
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine, modulating synaptic plasticity, and improving cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects at high concentrations.
未来方向
There are several future directions for research on 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration routes for 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in different animal models and to explore its potential side effects and interactions with other drugs. Finally, the development of more selective and potent mGluR5 antagonists may provide new avenues for the treatment of neurological disorders.
合成方法
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate to form quinoxaline-2,3-dione. The resulting compound is then reacted with 4-methylpiperazine and sulfonyl chloride to yield 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione.
科学研究应用
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic effects in Parkinson's disease, where it can reduce motor symptoms and improve cognitive function. In schizophrenia, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been found to decrease the hyperactivity of mGluR5 and improve cognitive function. Additionally, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been studied as a potential treatment for addiction, as it can reduce drug-seeking behavior and prevent relapse.
属性
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-4-6-17(7-5-16)22(20,21)9-2-3-10-11(8-9)15-13(19)12(18)14-10/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFUJKOPGMFSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methylpiperazin-1-yl)sulfonyl]quinoxaline-2,3-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

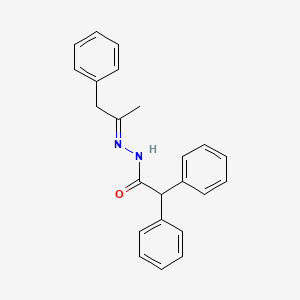
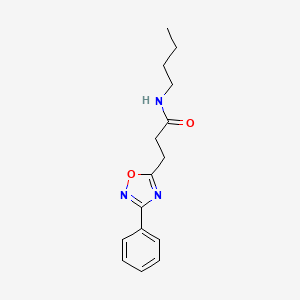
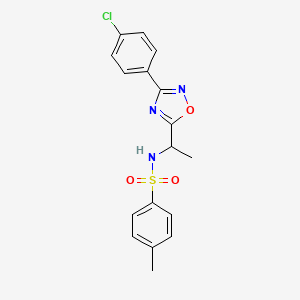
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)


